Product packaging for Dehydrofusaric acid(Cat. No.:CAS No. 3626-76-4)

Dehydrofusaric acid

Cat. No.: B1259779
CAS No.: 3626-76-4
M. Wt: 177.2 g/mol
InChI Key: CHNSJWFYRAXVMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydrofusaric acid is a natural product of research interest due to its biological activity. It has been identified as a metabolite from endophytic fungi of the Fusarium species . Scientific studies have demonstrated its potent in vitro acanthamoebicidal activity, showing efficacy against trophozoites of the Acanthamoeba genus, which includes pathogens responsible for sight- and life-threatening diseases . The activity of this compound, along with its analog fusaric acid, has been shown to be concentration- and time-dependent . This compound presents a promising starting point for the development of novel therapeutic agents and environmental amoebicides . Researchers can utilize this high-purity this compound for pharmacological, microbiological, and parasitological studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO2 B1259779 Dehydrofusaric acid CAS No. 3626-76-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3626-76-4

Molecular Formula

C10H11NO2

Molecular Weight

177.2 g/mol

IUPAC Name

5-but-3-enylpyridine-2-carboxylic acid

InChI

InChI=1S/C10H11NO2/c1-2-3-4-8-5-6-9(10(12)13)11-7-8/h2,5-7H,1,3-4H2,(H,12,13)

InChI Key

CHNSJWFYRAXVMQ-UHFFFAOYSA-N

SMILES

C=CCCC1=CN=C(C=C1)C(=O)O

Canonical SMILES

C=CCCC1=CN=C(C=C1)C(=O)O

Synonyms

9,10-dehydrofusaric acid

Origin of Product

United States

Biosynthesis and Molecular Genetics of Dehydrofusaric Acid

Identification and Characterization of Biosynthetic Gene Clusters

The genetic blueprint for dehydrofusaric acid biosynthesis is located within a specific gene cluster in the fungal genome.

FUB Gene Cluster (FUB1-FUB12) in Fusarium Species

The genes responsible for the biosynthesis of fusaric acid and its derivatives, including this compound, are organized into a biosynthetic gene cluster known as the FUB cluster. frontiersin.orgnih.gov Initial studies in Fusarium verticillioides and Fusarium fujikuroi described a smaller, five-gene cluster. nih.gov However, subsequent genomic analysis and functional studies in these species, as well as in Fusarium oxysporum, expanded the cluster to include at least 12 genes, designated FUB1 to FUB12. frontiersin.orgnih.govnih.govresearchgate.net

This cluster is found in multiple Fusarium species, though variations in gene order and content can occur. mdpi.com For instance, in F. verticillioides, the FUB1 to FUB5 and FUB6 to FUB12 segments of the cluster show an inversion relative to their arrangement in other Fusarium species, suggesting genomic rearrangements have played a role in the evolution of this cluster. mdpi.com Comparative genomics across different Fusarium isolates has also revealed the insertion of non-FUB genes at certain locations within the cluster in some strains. nih.gov

Core Genes and Associated Regulatory Elements

Within the FUB cluster, specific genes have been identified as essential for the synthesis and regulation of fusaric acid and its derivatives. The cluster typically encodes the core biosynthetic enzymes, transcription factors for regulation, and a transporter protein for export. nih.govresearchgate.net

Two key enzymes are the polyketide synthase (PKS) encoded by Fub1 and a non-ribosomal peptide synthetase (NRPS)-like enzyme encoded by Fub8. researchgate.netnih.gov The regulation of the cluster is managed by at least two Zn(II)2Cys6 transcription factors, Fub10 and Fub12. nih.govresearchgate.net Fub10 acts as a positive regulator, activating the expression of all other FUB genes. frontiersin.orgnih.govresearchgate.net In contrast, Fub12 is specifically implicated in the modification of fusaric acid into its derivatives, namely this compound and fusarinolic acid, likely as a detoxification mechanism. researchgate.netnih.gov Additionally, the cluster contains FUB11, which encodes a major facilitator superfamily (MFS) transporter responsible for exporting the synthesized toxins out of the fungal cell. frontiersin.orgnih.govresearchgate.netnih.gov

Table 1: Predicted Functions of Genes in the FUB Cluster

Gene Name Predicted Function
Fub1 Polyketide Synthase (PKS)
Fub2 Unknown protein
Fub3 Aspartate kinase
Fub4 Serine hydrolase
Fub5 Homoserine O-acetyltransferase
Fub6 NAD(P)-dependent dehydrogenase
Fub7 O-acetylhomoserine (thiol-)lyase
Fub8 Non-ribosomal peptide synthetase (NRPS)-like enzyme
Fub9 FMN-dependent dehydrogenase/oxidase
Fub10 C6 transcription factor
Fub11 Major Facilitator Superfamily (MFS) transporter
Fub12 C6 transcription factor

Data sourced from multiple studies. frontiersin.orgnih.govsemanticscholar.org

Enzymatic Pathways and Proposed Mechanisms

The synthesis of the this compound backbone is a multi-step enzymatic process involving a unique collaboration between a PKS and an NRPS-like enzyme.

Polyketide Synthase (PKS)-Encoding Enzymes (e.g., Fub1)

The initial steps in the biosynthesis are catalyzed by Fub1, a highly reducing iterative polyketide synthase (HRPKS). semanticscholar.orgacs.orgnih.gov Polyketide synthases are large, multi-domain enzymes that build complex carbon chains from simple acyl-CoA precursors. mdpi.comfrontiersin.org Fub1 possesses a typical domain structure for a highly reducing PKS, including a ketosynthase (KS), acyltransferase (AT), dehydratase (DH), enoyl reductase (ER), ketoreductase (KR), and an acyl carrier protein (ACP) domain. researchgate.net Deletion of the FUB1 gene leads to a complete loss or a significant reduction (by 95%) of fusaric acid production, highlighting its critical role as a core enzyme in the pathway. frontiersin.orgnih.gov

The primary role of the Fub1 PKS is the formation of a triketide precursor. researchgate.netnih.govresearchgate.net It catalyzes the condensation of acetyl-CoA with two molecules of malonyl-CoA to assemble the polyketide chain. researchgate.net Through its reducing domains (KR, DH, and ER), it processes this chain to form a specific unsaturated intermediate. researchgate.net Studies involving deletion mutants have provided evidence for this function. For example, feeding experiments where compounds like trans-2-hexenal (B146799) were supplied to a Δfub1 mutant successfully restored fusaric acid production, confirming that Fub1 is responsible for generating this triketide product. researchgate.netresearchgate.net

Non-Ribosomal Peptide Synthetase (NRPS)-like Enzymes (e.g., Fub8)

Following the synthesis of the polyketide portion, a non-ribosomal peptide synthetase (NRPS)-like enzyme, Fub8, is engaged. frontiersin.orgnih.gov NRPSs are large, modular enzymes that synthesize peptides without the use of ribosomes, often incorporating non-proteinogenic amino acids. researchgate.netuzh.ch Fub8 is considered the second key enzyme in the pathway, working in an off-line collaboration with the Fub1 PKS. researchgate.netnih.govacs.orgnih.gov

The proposed mechanism involves Fub8 taking the triketide product from Fub1 and linking it to an amino acid moiety derived from aspartate. researchgate.net Fub8 is described as a non-canonical NRPS-like enzyme that contains a thioester reductase (TR) domain. researchgate.net This TR domain is believed to be responsible for the reductive release of the final product from the enzyme complex. researchgate.net The final oxidation step to form the pyridine (B92270) ring of fusaric acid is thought to be catalyzed by Fub9, an FMN-dependent oxidase. semanticscholar.orgacs.orgnih.gov The subsequent modification to this compound is then regulated by the transcription factor Fub12. researchgate.net

Table 2: Core Enzymes in this compound Biosynthesis

Enzyme Gene Enzyme Type Key Function
Fub1 FUB1 Highly-Reducing Polyketide Synthase (HRPKS) Synthesizes the triketide precursor.
Fub8 FUB8 Non-Ribosomal Peptide Synthetase (NRPS)-like Links polyketide and amino acid moieties; releases the product.

Information compiled from genomic and functional studies. researchgate.netnih.govsemanticscholar.orgacs.orgnih.gov

Interaction with PKS Products

The initial steps in the biosynthesis of the fusaric acid backbone involve a highly reducing iterative polyketide synthase (PKS), Fub1. nih.govresearchgate.net This enzyme is responsible for producing a triketide precursor. nih.govresearchgate.net The PKS Fub1 possesses a domain structure of KS-AT-DH-ER-KR-ACP but notably lacks a C-terminal thioesterase or thioester reductase (TR) domain for the release of the polyketide product. researchgate.net It is proposed that the non-canonical non-ribosomal peptide synthetase (NRPS)-like enzyme, Fub8, interacts with the PKS product. nih.govresearchgate.net The release of the triketide from Fub1 is thought to be facilitated by the hydrolase Fub4, after which it is likely transferred to Fub8. researchgate.net This interaction is crucial as the deletion of Fub1, Fub4, or Fub8 prevents the detection of the triketide product, suggesting the formation of an enzyme complex. researchgate.net

Pyridoxal (B1214274) 5′-Phosphate (PLP)-Dependent Enzymes (e.g., Fub7)

A key enzyme in the biosynthetic pathway is Fub7, a pyridoxal 5′-phosphate (PLP)-dependent enzyme. acs.orgacs.orgnih.gov PLP is a versatile cofactor involved in a wide range of reactions, including transamination, decarboxylation, and elimination/replacement reactions. researchgate.netebi.ac.uk In its resting state, the aldehyde group of PLP typically forms a Schiff base with a lysine (B10760008) residue in the enzyme's active site. ebi.ac.uk

Fub7, annotated as an O-acetyl-L-homoserine (thiol)-lyase, plays a critical role in forming a key C-C bond in the fusaric acid scaffold. acs.orgnih.gov It catalyzes a γ-replacement reaction, where it facilitates the condensation between an aldehyde (derived from the PKS pathway) and O-acetyl-L-homoserine. acs.orgresearchgate.net This reaction is a crucial step that leads to the formation of the picolinic acid core of fusaric acid. acs.orgnih.gov The catalytic mechanism involves the formation of a vinylglycine ketimine intermediate. acs.org The discovery of Fub7's function has highlighted a unique biocatalytic strategy for C-C bond formation in the synthesis of substituted pipecolic acids. nih.gov

Flavin Mononucleotide (FMN)-Dependent Oxidases (e.g., Fub9)

The final steps of fusaric acid biosynthesis, which can involve the interconversion with this compound, are mediated by an FMN-dependent oxidase, Fub9. researchgate.netacs.orgnih.gov These oxidases are a family of enzymes that catalyze oxidation-reduction reactions using flavin mononucleotide as a cofactor. ebi.ac.uk Fub9 is proposed to be responsible for the final oxidation of dihydrofusaric acid to fusaric acid. researchgate.net It is also suggested that this compound can be converted to fusaric acid by the culture. cdnsciencepub.com

Multi-domain Enzymes and Collaborative Biosynthesis

The biosynthesis of this compound is a prime example of collaborative biosynthesis involving multi-domain enzymes. nih.govwikipedia.orgebi.ac.uk The pathway relies on the interplay between the PKS Fub1 and the NRPS-like enzyme Fub8. nih.govnih.gov PKS enzymes are large, modular proteins that synthesize polyketides, while NRPSs assemble peptides from amino acid monomers. wikipedia.orgmdpi.com The interaction between these distinct enzymatic machineries, often involving specific docking domains, is essential for the creation of hybrid natural products. nih.govplos.org In this case, there is an "off-line" collaboration where the polyketide intermediate is passed from the PKS to the NRPS-like enzyme for further processing. acs.orgnih.gov

Enzymes Involved in Precursor Processing (e.g., Fub3, Fub4, Fub5, Fub6)

Several other enzymes encoded by the FUB gene cluster are essential for processing the precursors required for biosynthesis. researchgate.netnih.gov

Fub3 (Aspartate kinase): This enzyme is believed to be involved in the initial activation of L-aspartate, a precursor for the amino acid moiety. researchgate.netnih.gov

Fub5 (Homoserine O-acetyltransferase): This enzyme further processes the aspartate-derived intermediate to O-acetyl-L-homoserine. researchgate.netnih.gov

Fub4 (Serine hydrolase): As mentioned earlier, Fub4 is proposed to act as a hydrolase, releasing the triketide from the PKS Fub1. researchgate.netnih.gov

Fub6 (NAD(P)-dependent dehydrogenase): The function of Fub6 is linked to the processing of the NRPS-bound intermediate. researchgate.net Deletion of Fub6 leads to the accumulation of the PKS-derived aldehyde, indicating its role downstream of the PKS. researchgate.net

While the roles of these enzymes have been proposed based on genetic and bioinformatic analyses, the exact functions of some, like Fub2, remain uncharacterized due to the lack of distinct intermediate accumulation in mutant strains. nih.gov

Precursor Derivation and Incorporation

The biosynthesis of this compound, as part of the fusaric acid pathway, utilizes precursors from both polyketide and amino acid metabolism. cotton.org The carbon backbone is derived from a triketide synthesized by the PKS Fub1 from acetate (B1210297) units. researchgate.netcotton.org The nitrogen atom and a portion of the carbon skeleton are derived from L-aspartate. researchgate.net L-aspartate is converted to O-acetyl-L-homoserine through the action of Fub3, Fub5, and enzymes from primary metabolism. researchgate.net This amino acid derivative is then condensed with the polyketide-derived aldehyde by the PLP-dependent enzyme Fub7, leading to the formation of the characteristic picolinic acid structure. acs.orgacs.org

Data Tables

Table 1: Key Enzymes in this compound Biosynthesis

EnzymeGeneClassProposed Function
Fub1FUB1Polyketide Synthase (PKS)Synthesizes the triketide precursor. nih.govresearchgate.net
Fub7FUB7PLP-Dependent EnzymeCatalyzes C-C bond formation. acs.orgacs.orgnih.gov
Fub9FUB9FMN-Dependent OxidaseInvolved in the final oxidation steps. researchgate.netacs.orgnih.gov
Fub8FUB8NRPS-like EnzymeInteracts with the PKS product for further processing. nih.govresearchgate.net
Fub3FUB3Aspartate KinaseProcesses the L-aspartate precursor. researchgate.netnih.gov
Fub4FUB4Serine HydrolaseReleases the triketide from Fub1. researchgate.netnih.gov
Fub5FUB5Homoserine O-acetyltransferaseProcesses the L-aspartate precursor. researchgate.netnih.gov
Fub6FUB6NAD(P)-dependent DehydrogenaseProcesses the NRPS-bound intermediate. researchgate.netresearchgate.net

Amino Acid Precursors (e.g., L-aspartate)

The biosynthesis of the fusaric acid backbone, and by extension this compound, initiates with an amino acid precursor. researchgate.net Bioinformatic analyses strongly suggest that L-aspartate is the primary amino acid precursor. researchgate.net This amino acid is activated and subsequently processed into O-acetyl-L-homoserine. This conversion is facilitated by enzymes encoded within the FUB gene cluster, specifically Fub3 (aspartate kinase) and Fub5 (homoserine O-acetyltransferase), in conjunction with enzymes from the fungus's primary metabolism. researchgate.net The biosynthesis of amino acids, such as aspartate, often originates from intermediates of central metabolic pathways like the citric acid cycle. creative-proteomics.com For instance, aspartate can be synthesized from oxaloacetate, a key component of the citric acid cycle, through a process called transamination. creative-proteomics.com

Polyketide Building Blocks

The second major component of the fusaric acid molecule is a polyketide chain. Polyketides are a diverse class of natural products assembled by polyketide synthases (PKSs) through the repeated condensation of small carboxylic acid units. plos.orgnih.gov In the case of fusaric acid biosynthesis, the PKS Fub1, encoded by the FUB gene cluster, utilizes one molecule of acetyl-CoA and two molecules of malonyl-CoA to create a triketide intermediate. researchgate.net This process is analogous to fatty acid synthesis, where acyl-CoA building blocks are repetitively used to extend a carbon chain. plos.org The resulting triketide is then combined with the amino acid-derived moiety to form the core structure of fusaric acid. researchgate.net

Regulation of this compound Biosynthesis

The production of this compound is not a constitutive process but is instead tightly controlled by a complex hierarchy of regulatory elements. This regulation occurs at the transcriptional level and is influenced by both pathway-specific factors and broader global regulatory networks, which in turn respond to environmental cues.

Transcriptional Regulation by Specific Factors (e.g., Fub10, Fub12)

Within the FUB gene cluster reside genes for two key pathway-specific transcription factors: Fub10 and Fub12. researchgate.netnih.gov Fub10 acts as a positive regulator, essential for the expression of all other FUB genes and, consequently, for the production of fusaric acid. researchgate.netnih.gov Its deletion has been shown to eliminate fusaric acid production in several Fusarium species. researchgate.net

In contrast, Fub12 plays a more specialized role. It is directly involved in the conversion of fusaric acid into its derivatives, including this compound. researchgate.netnih.gov This function is considered part of a detoxification mechanism, converting the more toxic fusaric acid into less harmful forms. researchgate.net The deletion of FUB12 leads to a reduction, but not a complete loss, of fusaric acid production. researchgate.net

Influence of Global Regulatory Pathways (e.g., FfSge1, LaeA, PacC, AreB, Vel1, Lae1)

The biosynthesis of fusaric acid, and therefore this compound, is also under the control of several global regulatory proteins that govern a wide range of cellular processes, including secondary metabolism.

FfSge1: This global regulator has a positive influence on the expression of the FUB gene cluster. researchgate.netnih.gov Overexpression of FfSGE1 leads to increased production of fusaric acid and its derivatives. researchgate.net

Velvet Complex (Vel1 and Lae1/LaeA): The velvet complex, comprising proteins like Vel1 and LaeA (also known as Lae1), is a well-known regulator of secondary metabolism in fungi. researchgate.netresearchgate.net Both Vel1 and LaeA are involved in the regulation of fusaric acid biosynthesis. researchgate.net

pH and Nitrogen Regulation (PacC and AreB): The production of fusaric acid is responsive to environmental pH and the availability of nitrogen. researchgate.net The pH-responsive transcription factor PacC and the nitrogen-responsive GATA transcription factor AreB have been shown to regulate the expression of fusaric acid biosynthesis genes. researchgate.netnih.gov

Environmental Factors Affecting Production (e.g., Nitrogen Source, pH)

The synthesis of this compound is significantly influenced by environmental conditions, which are sensed and transduced through the global regulatory networks mentioned above.

Nitrogen Source: The type of nitrogen source available to the fungus has a profound effect on fusaric acid production. High levels of nitrogen generally favor its synthesis. researchgate.netresearchgate.net Some studies have shown that while nitrogen sources like urea (B33335) and sodium nitrate (B79036) support fusaric acid production, ammonium (B1175870) can suppress it. nih.gov Excessive nitrogen fertilization in agricultural settings has been linked to increased fusaric acid production by pathogenic Fusarium species. frontiersin.org

pH: The pH of the environment is another critical factor. An alkaline pH has been shown to promote the production of fusaric acid, whereas an acidic pH tends to repress it. nih.govresearchgate.netresearchgate.net This pH-dependent regulation is mediated, at least in part, by the transcription factor PacC. nih.gov

Fungal Self-Protection and Detoxification Mechanisms

The production of a potentially toxic compound like fusaric acid necessitates that the fungus possesses mechanisms to protect itself from its harmful effects. Fusarium species have evolved sophisticated strategies for self-protection and detoxification.

One primary detoxification pathway involves the enzymatic modification of fusaric acid into less toxic derivatives. The conversion of fusaric acid to this compound and fusarinolic acid is a key part of this process. researchgate.netnih.gov The transcription factor Fub12 is instrumental in regulating this conversion, likely by controlling the expression of modifying enzymes such as cytochrome P450 monooxygenases. researchgate.netresearchgate.net

In addition to enzymatic modification, fungi employ efflux pumps to transport toxins out of the cell. The FUB gene cluster contains a gene, Fub11, that encodes a major facilitator superfamily (MFS) transporter. researchgate.netnih.gov This transporter is crucial for exporting fusaric acid, preventing its accumulation to toxic levels within the fungal hyphae. researchgate.net This efflux mechanism is a common strategy used by fungi to tolerate both self-produced toxins and antimicrobial compounds from their environment. frontiersin.orgnih.gov The expression of both FUB11 and FUB12 can be induced by the presence of fusaric acid itself, creating an efficient, self-regulating detoxification system. researchgate.net In fungi, the vacuole often serves as a primary site for the sequestration and detoxification of harmful compounds. elifesciences.org

Enzymatic Modifications (e.g., Fub12 involvement in derivative formation)

The formation of this compound from fusaric acid is a regulated enzymatic process. A key player in this modification is Fub12, a Zn(II)2 Cys6 transcription factor encoded within the FUB gene cluster. nih.govresearchgate.netstring-db.org Fub12 is not directly involved in the synthesis of the core fusaric acid molecule but instead positively regulates the expression of genes responsible for converting fusaric acid into its derivatives, namely this compound and fusarinolic acid. nih.govresearchgate.net This conversion is considered a detoxification strategy employed by the fungus to manage cellular levels of the more toxic fusaric acid. nih.govresearchgate.net

Research indicates that Fub12 achieves this regulation by controlling the expression of other enzymes, likely a cytochrome P450 monooxygenase, which catalyzes the modification of fusaric acid. researchgate.netresearchgate.net Experimental evidence supports the role of Fub12 in this derivatization. For instance, when Fusarium mutants unable to produce fusaric acid (Δfub10 mutants) were supplied with it externally, they efficiently converted it into this compound and fusarinolic acid. researchgate.net However, this conversion was significantly impaired in mutants lacking the fub12 gene, providing strong evidence that Fub12 is responsible for the derivatization process. researchgate.net

Transporter Systems (e.g., Fub11 Major Facilitator Superfamily Transporter)

The transport and cellular concentration of fusaric acid and its derivatives are managed by specific transporter systems. The FUB gene cluster encodes Fub11, a member of the Major Facilitator Superfamily (MFS) of transporters. nih.govresearchgate.netebi.ac.uk MFS transporters are a large and diverse group of membrane proteins that facilitate the movement of a wide range of small molecules across cellular membranes. ebi.ac.ukplos.org

The primary role of the Fub11 transporter is the export of fusaric acid out of the fungal cell. nih.govresearchgate.net This efflux mechanism is crucial for the fungus's self-protection, especially when intracellular concentrations of fusaric acid become critically high. nih.govresearchgate.net By actively pumping fusaric acid into the extracellular environment, the fungus mitigates its toxicity. researchgate.net The activity of Fub11 indirectly impacts the formation of this compound; by controlling the substrate (fusaric acid) pool available for enzymatic modification, it influences the rate and quantity of derivative formation. Studies on fub11 deletion mutants (Δfub11) have shown a significant reduction in the extracellular accumulation of fusaric acid and its derivatives, including this compound, compared to the wild-type strain. researchgate.netresearchgate.net

Biological Activities and Cellular/molecular Mechanisms of Action

Antimicrobial Activities and Mechanisms

Dehydrofusaric acid exhibits a broad spectrum of antimicrobial activities, positioning it as a compound of interest for its potential applications in managing plant diseases. Its efficacy has been observed against both fungi and oomycetes, as well as certain bacteria.

Antifungal Effects on Phytopathogenic Fungi (Alternaria alternata, F. oxysporum)

This compound has been shown to be effective against several phytopathogenic fungi, including Alternaria alternata and Fusarium oxysporum. oup.comoup.comresearchgate.net Its antifungal action is characterized by the inhibition of fungal growth and the induction of morphological and ultrastructural changes.

Studies have demonstrated that this compound can significantly inhibit the radial growth of fungal colonies. oup.comoup.comresearchgate.net This inhibition is often accompanied by noticeable changes in the morphology of the colonies, indicating a disruption of normal fungal development. oup.comoup.com For instance, research has shown a concentration-dependent reduction in the mycelial growth of A. alternata and F. oxysporum when exposed to this compound. nih.gov

Table 1: Effect of this compound on Fungal Radial Growth

Phytopathogenic Fungus Observation Reference
Alternaria alternata Significant inhibition of radial growth. oup.com, oup.com

Beyond macroscopic observations, this compound induces profound changes at the cellular level. oup.comoup.com Electron microscopy has revealed that the compound negatively affects the ultrastructure of fungal hyphae. oup.comoup.comresearchgate.net These alterations can include damage to the cell wall and membrane, which are critical for maintaining cellular integrity and function. nih.gov The disruption of the hyphal structure is a key factor in the compound's antifungal activity.

Antioomycete Effects on Phytopathogenic Oomycetes (Phytophthora capsici, Pythium aphanidermatum)

This compound also displays potent activity against oomycetes, which are destructive plant pathogens. oup.comoup.comresearchgate.net Significant inhibition of radial growth has been observed in Phytophthora capsici and Pythium aphanidermatum. oup.comoup.comresearchgate.net The compound's effects extend to inducing morphological and ultrastructural changes in the hyphae of these oomycetes, similar to its impact on fungi. oup.comoup.com

Table 2: Antioomycete Activity of this compound

Phytopathogenic Oomycete Observation Reference
Phytophthora capsici Significant inhibition of radial growth. oup.com, oup.com, researchgate.net

Antibacterial Effects on Gram-Positive and Gram-Negative Bacteria

The antimicrobial activity of this compound and its analogs extends to bacteria. researchgate.net Research has indicated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net The outer membrane of Gram-negative bacteria typically confers greater resistance to antimicrobial agents compared to Gram-positive bacteria. mdpi.com However, derivatives of fusaric acid, a related compound, have shown efficacy against both bacterial types. researchgate.netresearchgate.net

Proposed Mechanisms of Antimicrobial Action

The antimicrobial effects of this compound are believed to stem from its ability to disrupt fundamental cellular processes. A primary proposed mechanism is the disruption of cell wall and membrane integrity. nih.gov This damage can lead to the leakage of essential cytoplasmic contents and ultimately, cell death. nih.govoup.com

Furthermore, it has been suggested that this compound can interfere with cellular respiration. oup.comoup.com By inhibiting the oxygen consumption rate of hyphae, the compound can impair the energy metabolism of the microorganism, contributing to its growth inhibition. oup.comoup.comoup.com The alteration of plasma membrane permeability is another key aspect of its mode of action, leading to increased electrical conductivity of the mycelium. oup.comoup.comoup.com The chelation of metal ions is another potential mechanism, which could disrupt various enzymatic processes within the pathogen. researchgate.net

Disruption of Cell Membrane Integrity and Permeability

A primary mechanism of action for this compound is the disruption of cell membrane integrity and the alteration of its permeability. dntb.gov.uanih.gov This effect has been observed in various phytopathogenic fungi and oomycetes. tandfonline.comnih.gov The compound's interaction with the plasma membrane leads to significant structural and functional damage, which is a critical factor in its antifungal and anti-oomycete activity. dntb.gov.uaresearchgate.net This disruption compromises the cell's ability to maintain its internal environment, ultimately leading to cell death. tandfonline.comnih.gov

The alteration of membrane permeability by this compound results in the leakage of essential cytoplasmic components, such as electrolytes, into the extracellular medium. dntb.gov.uanih.gov This loss of ions disrupts the electrochemical gradients crucial for numerous cellular functions. The effect is dependent on both the concentration of this compound and the duration of exposure. tandfonline.com The resulting imbalance, coupled with other cellular stresses induced by the compound, can be lethal to the microorganism. nih.govresearchgate.net

The damage to cell membranes and subsequent leakage of electrolytes can be quantified by measuring the electrical conductivity of the surrounding medium. dntb.gov.uanih.gov An increase in electrical conductivity indicates a higher concentration of ions that have leaked from the mycelium, providing a direct measure of the extent of membrane damage. dntb.gov.ua Studies investigating the mode of action of 9,10-dehydrofusaric acid have utilized this method to confirm its disruptive effect on the cell membranes of various phytopathogens. dntb.gov.uanih.govresearchgate.net

Table 1: Effect of this compound on Mycelium Electrical Conductivity

PhytopathogenConcentration (µg/mL)Exposure Time (hours)Relative Electrical Conductivity (%)Source
Phytophthora capsici5012~45% dntb.gov.uanih.gov
Pythium aphanidermatum5012~40% dntb.gov.uanih.gov
Alternaria alternata10012~35% dntb.gov.uanih.gov
Fusarium oxysporum10012~30% dntb.gov.uanih.gov

Note: Data is estimated from graphical representations in the source material and represents the approximate relative increase in electrical conductivity compared to control.

Inhibition of Cellular Respiration

The inhibitory effect of this compound on cellular respiration is experimentally determined by measuring the oxygen consumption rate of the fungal hyphae. dntb.gov.uanih.gov A decrease in the rate of oxygen uptake by the mycelium following exposure to the compound provides direct evidence of respiratory inhibition. dntb.gov.ua This technique has been central to elucidating the mode of action of 9,10-dehydrofusaric acid, showing significant reductions in respiration in treated pathogens. dntb.gov.uanih.govresearchgate.net

Table 2: Effect of this compound on Hyphal Oxygen Consumption

PhytopathogenConcentration (µg/mL)Exposure Time (hours)Inhibition of O₂ Consumption (%)Source
Phytophthora capsici502~70% dntb.gov.uanih.gov
Pythium aphanidermatum502~60% dntb.gov.uanih.gov
Alternaria alternata1002~55% dntb.gov.uanih.gov
Fusarium oxysporum1002~50% dntb.gov.uanih.gov

Note: Data is estimated from graphical representations in the source material and represents the approximate percentage of inhibition compared to control.

Inhibition of ATP Synthesis

The disruption of cellular energetics by this compound may also involve the direct inhibition of ATP synthesis. This mechanism is strongly associated with its precursor, fusaric acid, which has been shown to repress ATP synthesis and reduce intracellular ATP levels. tandfonline.commdpi.com The inhibition of ATP production, the primary energy currency of the cell, would have widespread and debilitating effects on cellular health. mdpi.com This action, combined with the inhibition of cellular respiration and disruption of the cell membrane, creates a comprehensive assault on the cell's ability to survive. While this activity is clearly defined for fusaric acid, the structural relationship suggests a similar potential mechanism for this compound. tandfonline.com

Phytotoxic Effects and Plant Responses

This compound, a picolinic acid derivative closely related to fusaric acid, exhibits significant phytotoxic effects on various plant species. Its mode of action involves complex interactions with plant cellular processes, leading to the manifestation of disease symptoms and the activation of defense responses.

Induction of Disease Symptoms in Plants

One of the prominent symptoms associated with this compound and its analogue, fusaric acid, is wilting. nih.govnih.gov For instance, fusaric acid has been shown to induce wilting in tomato seedlings when taken up through the roots, with symptoms appearing in the cotyledons and lower leaves, suggesting its transport throughout the plant. nih.govnih.gov This wilting is often a consequence of the toxin's impact on water balance and cell membrane integrity. researchgate.net

Chlorosis and necrosis are also common symptoms induced by this compound. mdpi.com Both this compound and fusaric acid, isolated from Fusarium nygamai, have been observed to cause wide chlorosis and necrosis in the punctured area of tomato leaves. mdpi.com Furthermore, 9,10-dehydrofusaric acid has been reported to cause chlorosis in tomato leaves. cas.cz Necrotic lesions have also been observed on the leaves of plants exposed to related fungal toxins. mdpi.com

The development of these disease symptoms is a direct consequence of the phytotoxic nature of this compound, which disrupts essential cellular functions, leading to visible signs of distress and ultimately impacting plant health and survival. nih.gov

Table 1: Observed Phytotoxic Effects of this compound and Related Compounds

Interaction with Plant Defense Mechanisms

The presence of this compound and its analogs can trigger a series of defense responses in plants as they attempt to counteract the toxic effects. The interaction between the toxin and the plant's defense system is a critical determinant of the outcome of the host-pathogen interaction. ontosight.ai

One of the key defense responses initiated by plants upon exposure to toxins like fusaric acid is the production of reactive oxygen species (ROS). nih.gov This oxidative burst, while a defense mechanism, can also lead to cellular damage if not properly controlled. nih.gov For example, fusaric acid treatment in tomato plants significantly increases ROS production, leading to damage of cellular functions and photosynthetic activity. nih.gov

Plants also employ enzymatic and non-enzymatic antioxidant systems to mitigate the damaging effects of ROS. However, toxins like fusaric acid can diminish the activity of these antioxidant enzymes, further exacerbating oxidative stress. researchgate.net

Furthermore, the plant's defense response involves the activation of specific signaling pathways. For instance, the jasmonic acid (JA) and salicylic (B10762653) acid (SA) signaling pathways are known to be involved in mediating defense against various pathogens. mdpi.com Silencing of certain genes in these pathways can alter the plant's resistance to Fusarium wilt. mdpi.com

Table 2: Plant Defense Responses to this compound and its Analogs

Modulation of Plant Metabolic Pathways

This compound can exert its phytotoxic effects by modulating various plant metabolic pathways, which are fundamental for energy production, biosynthesis of essential molecules, and defense. biologynotesonline.com The disruption of these pathways can lead to a metabolic crisis within the plant cell. nih.gov

One of the primary targets of related toxins like fusaric acid is photosynthesis. researchgate.net It has been found to strongly reduce the photosynthetic pigment content in tomato leaves, leading to a significant suppression of photosynthetic processes. researchgate.net This inhibition of photosynthesis directly impacts the plant's ability to produce energy and essential carbohydrates.

Furthermore, toxins can affect primary metabolic pathways such as the tricarboxylic acid (TCA) cycle and starch and sucrose (B13894) metabolism. frontiersin.org These pathways are central to cellular respiration and energy production. biologynotesonline.com The modulation of amino acid biosynthesis is another key aspect, as amino acids are the building blocks of proteins, including defense-related proteins. researchgate.net

Effects on Other Biological Systems

Impact on Non-Target Microorganisms in Agroecosystems

While this compound is primarily known for its phytotoxic effects, its presence in the soil and plant residues can also impact non-target microorganisms within the agroecosystem. mdpi.com These microorganisms play crucial roles in nutrient cycling, soil health, and plant-microbe interactions.

The introduction of bioactive compounds like this compound can alter the microbial community structure. frontiersin.org Some microorganisms may be sensitive to the toxin, leading to a reduction in their population, while others might be resistant or even capable of degrading it. This can lead to shifts in the balance of microbial populations in the soil.

It is important to note that some Fusarium species that produce fusaric acid and its derivatives have been investigated for their potential as mycoherbicides to control parasitic weeds like Striga hermonthica. fao.org In this context, the impact on non-target organisms is a critical consideration for risk assessment. fao.orgunina.it Studies have been conducted to evaluate the effects of these fungal agents on a range of non-target plant species to ensure their specificity. fao.org

Mammalian Cellular Responses and Proposed Mechanisms

Direct research on the specific effects of this compound on mammalian cells is limited. However, significant insights can be drawn from studies on its close chemical relative and precursor, fusaric acid. This compound is an unsaturated derivative of fusaric acid, and both are 5-alkylpicolinic acids produced by various Fusarium species. researchgate.net While both compounds are recognized for their antimicrobial and phytotoxic properties, their impact on mammalian cells is less defined, though fusaric acid is generally considered to have low to moderate toxicity to animal cells. researchgate.netresearchgate.net

The proposed mechanisms of action for the related fusaric acid in mammalian systems are varied. One of the primary hypotheses is that it acts as a chelator of divalent metal cations, particularly ions like iron (Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺). researchgate.net This chelation can disrupt essential enzymatic processes that rely on these metals as cofactors. For instance, fusaric acid is thought to inhibit dopamine (B1211576) β-hydroxylase, an enzyme that converts dopamine to norepinephrine, which could be attributed to its metal-chelating properties. It has also been suggested to inhibit cell proliferation and DNA synthesis, although the precise mechanisms are not fully understood.

Studies on various mammalian cell lines have demonstrated the cytotoxic effects of fusaric acid. For example, it has shown toxicity against human cervical carcinoma (HeLa) cells, human hepatocellular carcinoma (HepG2) cells, human peripheral blood mononuclear cells (PBMCs), and other animal cell lines. researchgate.netresearchgate.net In HepG2 cells, fusaric acid has been shown to induce global DNA hypomethylation by affecting the expression and post-translational modification of DNA methyltransferases. tandfonline.com In immune cells like PBMCs and Thp-1 cells, fusaric acid induced programmed cell death and altered MAPK signaling pathways, suggesting a potential for immunotoxicity. researchgate.net

While these findings pertain to fusaric acid, they provide a foundational framework for understanding the potential biological activities of this compound in mammalian systems. Given their structural similarity, it is plausible that this compound may share some of these mechanisms, such as metal chelation and the disruption of cellular signaling pathways. However, dedicated research is required to elucidate the specific cellular responses and molecular targets of this compound in mammalian cells.

Data Tables

The following tables summarize key research findings related to the cytotoxicity of fusaric acid and this compound.

Table 1: Cytotoxicity of Fusaric Acid (FA) on Various Mammalian Cell Lines

Cell LineCell TypeObserved EffectIC₅₀ ValueSource
HeLaHuman Cervical CarcinomaCytotoxic effect200 µg/mL (at 24h) researchgate.net
HepG2Human Hepatocellular CarcinomaInduces DNA hypomethylation, decreases cell proliferationNot specified researchgate.nettandfonline.com
PBMCsHuman Peripheral Blood Mononuclear CellsCytotoxic, induces apoptosis/paraptosis, alters MAPK signaling240.8 µg/mL (at 24h) researchgate.net
Thp-1Human Monocytic Cell LineCytotoxic, induces apoptosis, alters MAPK signaling107.7 µg/mL (at 24h) researchgate.net
VariousRat hepatoma, Chinese hamster ovary, mouse fibroblast, dog kidney fibroblastToxic effectsNot specified researchgate.net

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition in vitro.

Table 2: Comparative In Vitro Activity of this compound and Fusaric Acid

CompoundOrganismEffectIC₅₀ ValueSource
This compoundAcanthamoeba trophozoites (AS isolate)Acanthamoebicidal0.34 µM
Fusaric acidAcanthamoeba trophozoites (AS isolate)Acanthamoebicidal0.31 µM
This compoundAcinetobacter baumanniiAntimicrobialMIC: 128 µg/mL
Fusaric acidAcinetobacter baumanniiAntimicrobialMIC: 64 µg/mL

While Acanthamoeba is not a mammalian cell, it is a protozoan that can cause disease in humans. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Ecological Significance and Role in Microbial Interactions

Role in Plant Pathogenesis as a Virulence Factor

Dehydrofusaric acid, alongside fusaric acid, is recognized as a phytotoxin that contributes to the virulence of pathogenic Fusarium species. These compounds are not merely metabolic byproducts but active agents in disease development.

A direct link has been established between the production of fusaric acid and its derivatives and the ability of Fusarium oxysporum to cause disease. nih.gov Studies utilizing targeted gene deletion have provided formal proof of its role in pathogenicity. nih.gov Mutants of F. oxysporum unable to produce fusaric acid and its related compounds, due to the deletion of the fub1 gene, showed a significant reduction in their ability to cause vascular wilt symptoms in tomato plants. nih.gov The amount of fungal biomass in the roots and stems of plants infected with these mutants was markedly lower compared to those infected with the wild-type fungus. nih.gov Similarly, deleting the key biosynthetic gene FUB8 in Fusarium oxysporum f. sp. conglutinans, the causative agent of Fusarium wilt in cabbage, resulted in delayed wilt symptoms. bohrium.com The pathogenic strain was found to have higher expression of the fusaric acid biosynthetic gene cluster and produced more of the toxin compared to a nonpathogenic strain. bohrium.com The phytotoxicity of these compounds is considered a key mechanism in the development of wilt symptoms observed in infected plants. nih.gov

Table 1: Research Findings on the Role of Fusaric Acid and its Derivatives in Fungal Virulence

Pathogen StrainHost PlantKey Gene InvestigatedImpact of Gene Deletion on VirulenceReference
Fusarium oxysporumTomato (Lycopersicon esculentum)fub1Significantly reduced vascular wilt symptoms and mortality. nih.gov
Fusarium oxysporum f. sp. conglutinansCabbage (Brassica oleracea)FUB8Delayed onset of wilt symptoms. bohrium.com

The production of this compound and its analogs contributes to the pathogen's ability to infect its host successfully. The phytotoxic nature of the molecule helps to weaken plant defenses and facilitate colonization. One proposed mechanism for its toxicity is its ability to chelate metal ions such as copper, iron, or zinc. nih.govresearchgate.net This action can disrupt essential enzymatic functions within the plant cells, increasing the host's susceptibility to the invading fungus. nih.gov The presence of these toxins in the vascular system of plants, like tomatoes, leads to wilting in cotyledons and lower leaves, indicating that the compound is transported throughout the plant, contributing to systemic disease symptoms. nih.gov

Interactions with Other Microbial Communities

This compound plays a role in mediating complex interactions within the rhizosphere, the soil region directly influenced by plant roots. It can affect the behavior and metabolism of other soil microbes, including those beneficial to plants.

The production of this compound can have a direct negative impact on biological control agents that protect plants from fungal pathogens. Research has shown that fusaric and 9,10-dehydrofusaric acids from Fusarium species can interfere with the protective mechanisms of Pseudomonas fluorescens CHA0, a well-known biocontrol bacterium. nih.gov Specifically, these fungal metabolites repress the production of 2,4-diacetylphloroglucinol (DAPG), a key antibiotic compound produced by P. fluorescens CHA0 that is crucial for its ability to suppress fungal pathogens. nih.gov This inhibition of the biocontrol agent's defensive capabilities can tip the ecological balance in favor of the pathogenic fungus.

The interaction between Fusarium and Pseudomonas provides a clear example of how this compound can modulate the production of secondary metabolites in other microbes. nih.gov The repression of the phlA gene, which is part of the biosynthetic operon for DAPG in P. fluorescens CHA0, by fusaric acid demonstrates a sophisticated inter-species chemical interaction. nih.gov By suppressing the synthesis of a key antimicrobial compound in a competing, beneficial bacterium, the Fusarium pathogen enhances its own chances of successful host colonization. nih.gov This modulation of the chemical landscape of the rhizosphere is a critical aspect of the ecological role of this compound.

Table 2: Microbial Interactions Involving Fusaric Acid Derivatives

Producing OrganismInteracting OrganismAffected Secondary MetaboliteObserved EffectReference
Fusarium oxysporumPseudomonas fluorescens CHA02,4-diacetylphloroglucinol (DAPG)Repression of DAPG biosynthesis. nih.gov

Ecological Niche and Environmental Persistence of this compound

The primary ecological niche for this compound is the soil and, more specifically, the rhizosphere of plants susceptible to Fusarium infection. Fusarium species are common soil inhabitants that can exist as saprophytes, breaking down dead organic matter, or as pathogens of plants and animals. nih.govmdpi.com this compound is produced during the fungus's interaction with host plants, where it functions as a virulence factor. nih.gov As a secondary metabolite, its presence and concentration in the soil are directly related to the activity of producing fungal strains. Information regarding its specific half-life or long-term persistence in the environment is not extensively detailed, but its role is most pronounced at the interface between the fungus, the host plant, and the surrounding microbial community.

Analytical Methodologies for Dehydrofusaric Acid Research

Extraction and Purification Techniques from Biological Matrices

The initial step in the analysis of dehydrofusaric acid from biological sources, primarily fungal cultures, involves its extraction from the culture medium or mycelium. acgpubs.org A common approach begins with the cultivation of the producing fungus, such as species from the Fusarium genus, in a suitable liquid or solid medium. fupress.net

For liquid cultures, the filtrate is typically acidified to a low pH (e.g., pH 2.5 with HCl) to protonate the carboxylic acid group of this compound, thereby increasing its solubility in organic solvents. researchgate.net Subsequently, the acidified filtrate undergoes exhaustive liquid-liquid extraction with solvents like ethyl acetate (B1210297) or dichloromethane (B109758). researchgate.netbugwoodcloud.org The organic phases containing the target compound and other metabolites are then combined, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield a crude extract. acgpubs.org A similar solvent extraction process is applied to the fungal mycelium after maceration. acgpubs.org

Purification of this compound from the crude extract is most commonly achieved through column chromatography. bugwoodcloud.orgoup.com Normal-phase open column chromatography using silica (B1680970) gel (e.g., silica gel 60, 70–230 mesh) is a widely used method. acgpubs.orgoup.com The crude extract is loaded onto the column and eluted with a solvent gradient of increasing polarity. For instance, a gradient system of ethyl acetate and methanol (B129727) (from 100:0 to 0:100) can be employed to separate the compounds based on their polarity. oup.com The resulting fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound. acgpubs.orgoup.com Fractions with similar TLC profiles are pooled, and further purification steps, if necessary, may include semi-preparative TLC to yield the pure compound. bugwoodcloud.org

Table 1: Overview of Extraction and Purification Methods for this compound

Step Technique Details Reference
Extraction Liquid-Liquid Extraction Fungal culture filtrate acidified to pH 2.5, followed by extraction with ethyl acetate or dichloromethane. researchgate.netbugwoodcloud.org
Solid-Liquid Extraction Fungal mycelium macerated and extracted with solvents like dichloromethane and ethyl acetate. acgpubs.org
Purification Open Column Chromatography Stationary Phase: Normal-phase silica gel 60. acgpubs.orgoup.com
Mobile Phase: Gradient elution with increasing polarity, e.g., ethyl acetate-methanol. oup.com
Monitoring Thin-Layer Chromatography (TLC) Fractions analyzed by TLC to identify those containing this compound. acgpubs.orgoup.com
Final Purification Semi-preparative TLC Used for final purification of pooled fractions to obtain pure this compound. bugwoodcloud.org

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are central to the detection and quantification of this compound, providing the necessary separation from closely related compounds like fusaric acid.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis of this compound. chula.ac.th The method typically employs a reversed-phase stationary phase, with C18 columns being the most common choice. researchgate.net

The development of a robust HPLC method requires careful optimization of chromatographic conditions to suit the specific biological matrix being analyzed. drawellanalytical.com This is critical to achieve reliable separation and quantification, especially when dealing with complex samples like plant extracts or fungal culture filtrates. nih.gov Key parameters that are optimized include the composition of the mobile phase, its flow rate, and the column temperature. mdpi.comunair.ac.id

For the analysis of this compound and its derivatives in fungal culture extracts, a common mobile phase consists of a mixture of an organic solvent, such as methanol (MeOH) or acetonitrile (B52724) (ACN), and an aqueous buffer. researchgate.netcabidigitallibrary.org For example, a method was developed using a high-density C18 column with a mobile phase of methanol as eluent A and 1% dipotassium (B57713) hydrogen phosphate (B84403) (K₂HPO₄) adjusted to a specific pH (e.g., 7.35) with phosphoric acid (H₃PO₄) as eluent B. researchgate.net Another approach utilizes a gradient system with water acidified with 0.1% formic acid as solvent A and acetonitrile with 0.1% formic acid as solvent B. cabidigitallibrary.org

The optimization process involves systematically altering these conditions to achieve the best resolution, peak shape, and analysis time. drawellanalytical.comunair.ac.id For instance, different C18 stationary phases and various acidic mobile phases might be tested to find the optimal combination for separating this compound from other co-extracted metabolites. nih.gov The flow rate is also adjusted; for example, a lower flow rate might improve separation but increase the run time, so a balance must be struck. unair.ac.idnih.gov

Table 2: Exemplary HPLC Method Parameters for this compound Analysis

Parameter Condition 1 Condition 2 Reference
Stationary Phase High-density C18 column Hypersil ODS C18 (250mm x 4.6mm, 5µm) researchgate.netchula.ac.thcabidigitallibrary.org

| Mobile Phase | A: Methanol B: 1% K₂HPO₄ (pH 7.35) | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid | researchgate.netcabidigitallibrary.org | | Elution Mode | Gradient | Gradient | researchgate.netcabidigitallibrary.org | | Flow Rate | Typically 0.5 - 1.0 mL/min | 0.5 mL/min | cabidigitallibrary.orgnih.gov | | Detection | UV at 270 nm | UV (wavelength varies) | cabidigitallibrary.org |

To enhance the specificity and sensitivity of detection, HPLC systems are often coupled with Diode-Array Detectors (DAD) and tandem Mass Spectrometers (MS/MS). nih.govrsc.org HPLC-DAD allows for the simultaneous acquisition of absorbance spectra across a range of wavelengths for each peak, which aids in peak identification and purity assessment. nih.gov The detector can be set to a specific wavelength, such as 270 nm, for the quantification of this compound. cabidigitallibrary.org

Coupling HPLC with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), provides a higher level of confidence in compound identification and is more sensitive than DAD. rsc.orgd-nb.info After separation by the HPLC column, the eluent is introduced into the mass spectrometer. In the MS, molecules are ionized, and their mass-to-charge ratio (m/z) is determined. For structural confirmation and enhanced selectivity, tandem MS (MS/MS) is used. scielo.br This involves selecting the molecular ion of this compound (the precursor ion) and subjecting it to fragmentation to generate characteristic product ions. The detection of these specific precursor-product ion transitions confirms the presence of the analyte with high certainty. scielo.br While specific fragmentation data for this compound is not always detailed in general literature, the technique is invaluable for confirming its presence in complex mixtures. researchgate.net

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used primarily for the qualitative analysis of this compound and for monitoring the progress of purification procedures. sigmaaldrich.commlsu.ac.in The stationary phase is typically a thin layer of an adsorbent like silica gel coated on a plate of glass or aluminum. libretexts.org

A small spot of the sample extract is applied to the baseline of the TLC plate. The plate is then placed in a sealed chamber containing a suitable mobile phase. The solvent moves up the plate by capillary action, and the components of the sample mixture are separated based on their differential partitioning between the stationary and mobile phases. libretexts.org Polar compounds, which have a stronger affinity for the polar silica gel, travel shorter distances up the plate, resulting in lower Retention Factor (Rf) values. sigmaaldrich.com The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org

For this compound, a mixture of a polar and a less polar solvent is often used as the mobile phase. For example, a mobile phase of 15% methanol in chloroform (B151607) has been used. chula.ac.th After development, the separated spots are visualized. Since this compound contains chromophores, it can often be visualized under a UV lamp (e.g., at 254 nm). chula.ac.th Alternatively, chemical staining reagents, such as iodine vapor, can be used to reveal the spots. chula.ac.th

Table 3: Thin-Layer Chromatography Parameters for this compound Analysis

Parameter Description Reference
Stationary Phase Silica gel G plates mlsu.ac.in
Mobile Phase 15% Methanol in Chloroform chula.ac.th
Visualization UV lamp (254 nm), Iodine vapor chula.ac.th
Retention Factor (Rf) 0.25 (in 15% MeOH/CHCl₃) chula.ac.th

High-Performance Liquid Chromatography (HPLC) Analysis

Spectroscopic Characterization for Structural Elucidation (Excluding Basic Properties)

The definitive identification of this compound relies on spectroscopic techniques that provide detailed information about its molecular structure. unina.it Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal methods used for this purpose.

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. wikipedia.org The fragmentation pattern of a molecule in a mass spectrometer is often unique and can be used as a fingerprint for identification. libretexts.org For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl group (-OH, mass 17) or the entire carboxyl group (-COOH, mass 45). libretexts.org The presence of a double bond in the alkyl chain of this compound would also influence its fragmentation pattern compared to fusaric acid. youtube.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete chemical structure of a molecule in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted. 1H NMR provides information about the number and types of protons and their neighboring environments, while 13C NMR reveals the types of carbon atoms present in the molecule. acgpubs.org Specific chemical shift values (δ) are characteristic of the atoms in a particular chemical environment. sigmaaldrich.com

For this compound, the key structural feature to confirm is the presence of the double bond in the butyl side chain, in addition to the picolinic acid core. The signals in the 1H and 13C NMR spectra corresponding to the protons and carbons of this double bond are diagnostic.

Table 4: 1H and 13C NMR Spectroscopic Data for this compound

Atom Position 13C NMR (δ, ppm) 1H NMR (δ, ppm, multiplicity, J in Hz)
2 165.7 -
3 126.8 7.95 (d, 7.8)
4 137.9 7.82 (d, 7.8)
5 148.8 -
6 150.9 8.65 (s)
7 34.9 2.85 (t, 7.2)
8 27.5 2.33 (m)
9 129.5 5.45 (m)
10 128.8 5.45 (m)
11 - -
COOH 170.2 -

Data sourced from a study on metabolites from an endophytic Fusarium sp. acgpubs.org

By combining the information from these various analytical techniques, researchers can confidently identify and quantify this compound, which is essential for advancing research into its biological significance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for the structural characterization of this compound. measurlabs.comlibretexts.org It provides detailed information about the carbon-hydrogen framework of the molecule. organicchemistrydata.orgmdpi.com Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the presence of the pyridine (B92270) ring and the butenyl side chain. acgpubs.org

Detailed ¹H and ¹³C NMR data for this compound, recorded in chloroform-d (B32938) (CDCl₃), are presented below. acgpubs.org The chemical shifts (δ) are reported in parts per million (ppm). sigmaaldrich.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ acgpubs.org

Position ¹H NMR (600 MHz) δ [ppm], Multiplicity (J in Hz) ¹³C NMR (150 MHz) δ [ppm]
2 - 150.8
3 8.22, d (8.0) 139.5
4 7.80, d (8.0) 124.0
5 - 148.4
6 8.68, s 140.2
7 2.86, t (7.4) 34.6
8 2.45, q (7.0) 34.8
9 5.88, m 137.3
10 5.08, d (17.1); 5.03, d (10.1) 115.5

Mass Spectrometry (MS)

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of this compound. jhuapl.educhim.lu High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which is crucial for confirming the molecular formula, C₁₀H₁₁NO₂. acgpubs.orgnih.gov The technique involves ionizing the compound and separating the resulting ions based on their mass-to-charge ratio (m/z). jhuapl.edu

Table 2: Mass Spectrometry Data for this compound

Ionization Method Mass-to-Charge Ratio (m/z) Compound Source
HR-MS 177.078978594 (Calculated for C₁₀H₁₁NO₂) This compound acgpubs.orgnih.gov

Bioactivity-Directed Fractionation Approaches

Bioactivity-directed fractionation is a common and effective strategy for isolating this compound from the complex mixtures produced by fungi. nih.govbyu.edumdpi.comnih.gov This approach involves a stepwise separation of a crude extract using chromatographic techniques. core.ac.uk At each stage, the resulting fractions are tested for a specific biological activity, and only the active fractions are selected for further purification. mdpi.comkoreascience.kr This process is repeated until a pure, active compound is isolated. nih.gov

This methodology has been successfully employed to isolate this compound from various Fusarium species, guided by different bioassays. For instance, its isolation from Fusarium lactis was guided by its antifungal and antioomycete activities. oup.comoup.comnih.gov Similarly, its acanthamoebicidal properties guided its isolation from a Fusarium fujikuroi species complex. thieme-connect.com The antimicrobial activity of extracts from Fusarium redolens also led to the identification of this compound as an active component. researchgate.net

Table 3: Examples of Bioactivity-Directed Fractionation for this compound Isolation

Producing Organism Bioassay Guiding Fractionation Isolated Active Compound(s) Source(s)
Fusarium lactis strain SME13-2 Antioomycete and antifungal activity against Phytophthora capsici, Pythium aphanidermatum, Alternaria alternata, and F. oxysporum Fusaric acid, This compound , Bikaverin oup.com, oup.com, nih.gov
Fusarium fujikuroi species complex Tlau3 Acanthamoebicidal activity against Acanthamoeba trophozoites Fusaric acid, This compound thieme-connect.com

Synthetic Strategies and Structure Activity Relationship Studies

Total Synthesis Approaches for Dehydrofusaric Acid and Analogues

The total synthesis of this compound and the closely related fusaric acid has been approached through various strategies, which can be broadly categorized by how the core pyridine (B92270) structure is assembled or modified.

The Diels-Alder reaction, a powerful tool for forming six-membered rings, has been a cornerstone in the synthesis of many natural products. rsc.orgnih.gov This pericyclic reaction has been applied to the synthesis of the pyridine core of fusaric acid and its analogues. dntb.gov.ua These methods involve a [4+2] cycloaddition to construct the foundational ring system. mdpi.com However, some of these synthetic routes require harsh reaction conditions to facilitate the Diels-Alder reaction. mdpi.com The versatility of the Diels-Alder reaction allows for the construction of complex molecular architectures from relatively simple alkenes and dienes. mdpi.com

An alternative and often more flexible approach to synthesizing fusaric acid and its analogues involves the elaboration of pre-existing, substituted pyridine intermediates. mdpi.comresearchgate.net This strategy avoids the often harsh conditions of de novo pyridine ring synthesis. mdpi.com A common starting material for this approach is a functionalized pyridine, such as 6-bromonicotinaldehyde (B16785) or a 2,5-disubstituted pyridine. mdpi.comresearchgate.net Key reactions in these syntheses include cross-coupling reactions like the Negishi and Suzuki couplings to install the side chain, followed by further modifications. researchgate.net For example, a synthetic plan might involve a Wittig reaction on a pyridine aldehyde to form the alkenyl side chain, followed by a carbonylation reaction to introduce the carboxylic acid group. mdpi.com This modular approach is highly adaptable for creating a wide range of analogues for structure-activity relationship studies. researchgate.netnih.gov

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity and efficiency of biological catalysts. nih.govmdpi.com This approach has been successfully applied to the synthesis of picolinic acid derivatives, including the core structures of this compound. researchgate.netnih.gov These routes leverage enzymes from natural biosynthetic pathways to perform key transformations with high stereoselectivity, which can be difficult to achieve through purely chemical methods. semanticscholar.orgacs.org

The elucidation of the fusaric acid biosynthetic gene cluster has enabled the use of its enzymes as biocatalysts. cotton.orgresearchgate.net Key enzymes in this pathway have been harnessed for chemoenzymatic synthesis. nih.govsemanticscholar.org A two-enzyme catalytic cascade involving a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme (Fub7) and a flavin mononucleotide (FMN)-dependent oxidase (Fub9) is responsible for creating the picolinic acid scaffold. researchgate.netnih.gov The biosynthesis also involves a highly reducing polyketide synthase (HRPKS, Fub1) and a nonribosomal peptide synthetase (NRPS)-like enzyme (Fub8). nih.govsemanticscholar.org Specifically, the Fub7 enzyme has been utilized for its stereoselective C-C bond-forming activity to produce a variety of substituted L-pipecolic acids, which are hydrogenated precursors to the picolinic acid structure. researchgate.netsemanticscholar.org

EnzymeTypeFunction in BiosynthesisApplication in Synthesis
Fub1 Highly-Reducing Polyketide Synthase (HRPKS)Generates the polyketide chain precursor. semanticscholar.orgcotton.orgUsed in reconstituted systems to produce pathway intermediates. semanticscholar.org
Fub7 PLP-dependent enzymeCatalyzes a key C-C bond formation to create the heterocyclic ring. researchgate.netsemanticscholar.orgHarnessed as a biocatalyst for the stereoconvergent synthesis of 5-substituted L-pipecolic acids. researchgate.netnih.gov
Fub8 NRPS-like carboxylic acid reductaseInvolved in making an aliphatic α,β-unsaturated aldehyde. nih.govsemanticscholar.orgComponent in the off-line collaboration with Fub1. semanticscholar.org
Fub9 FMN-dependent oxidasePerforms the final oxidation to form the aromatic picolinic acid ring. researchgate.netnih.govUsed in a cascade with Fub7 to synthesize the picolinic acid scaffold. researchgate.net

Chemoenzymatic Synthetic Routes

Preparation of this compound Derivatives

To explore the chemical space around this compound and to conduct structure-activity relationship studies, various derivatives have been prepared. A common and straightforward modification is the esterification of the carboxylic acid group. For instance, the methyl ester of this compound can be prepared by reacting the acid with diazomethane. researchgate.net More complex derivatives, known as fusaricates, have been isolated from the endophytic fungus Fusarium oxysporum. acs.org These compounds, designated fusaricates A–G, feature the fusaric acid core linked to a polyalcohol moiety through an ester bond, representing a novel class of derivatives. acs.org

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for understanding which molecular features of this compound and its analogues are responsible for their biological effects. Investigations comparing the activity of fusaric acid, this compound, and other synthetic analogues have provided key insights. researchgate.netresearchgate.net

The biological activity of fusaric acid derivatives is closely related to their structure. researchgate.net Studies have shown that both fusaric acid and 9,10-dehydrofusaric acid exhibit significant antioomycete and antifungal activities. researchgate.netresearchgate.net SAR studies on a series of 41 synthetic fusaric acid analogues revealed that the pyridine carboxylic acid scaffold is a key pharmacophore. researchgate.net Specific findings include:

Side Chain Modification : Alterations to the alkyl side chain significantly impact activity. For example, certain analogues with modified side chains displayed strong antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net

Esterification : The phytotoxicity of methyl esters of fusaric and dehydrofusaric acids has been noted to be higher than that of the parent acids in some cases. researchgate.net

Core Substitutions : The introduction of different functional groups on the pyridine ring can modulate activity and selectivity against different microbial strains. researchgate.net

Cyclic Depsipeptides : In related compounds like beauvericins and enniatins, the replacement of a valine residue with isoleucine was found to enhance antibacterial activity. scispace.com

These investigations help in designing more potent and selective analogues for potential applications in agriculture and medicine. researchgate.netscispace.com

Influence of Structural Modifications on Biological Potency

The biological activity of this compound and its derivatives is intrinsically linked to their chemical structures. researchgate.net Modifications to the core scaffold, which consists of a pyridine ring with a carboxylic acid group and a butenyl side chain, can significantly alter their potency and selectivity. ontosight.ai

Research into the synthesis of this compound has provided pathways to create structural analogs. For example, a concise synthesis of 9,10-dehydrofusaric acid has been achieved in five steps starting from fusaric acid, with key steps involving Sonogashira coupling, Des-Martin oxidation, and Julia olefination. fl-acs.org Such synthetic strategies are crucial for generating a library of compounds to probe structure-activity relationships.

Studies on related fusaric acid analogs have demonstrated that even minor structural changes can lead to substantial differences in biological effects. The introduction of different functional groups on the pyridine ring or alterations to the length and saturation of the alkyl side chain can modulate activities such as antimicrobial, antifungal, and phytotoxic effects. researchgate.netoup.com For instance, the methyl ester of 9,10-dehydrofusaric acid has been reported to exhibit more potent phytotoxic effects compared to fusaric acid itself. researchgate.net

Furthermore, new derivatives of fusaric acid, such as fusaricates A-G, which feature a polyalcohol moiety linked via an ester bond, have been isolated and characterized. acs.org These naturally occurring analogs provide valuable insights into how the addition of larger, more complex substituents can influence the molecule's biological profile. The development of synthetic methodologies, such as those utilizing a 6-bromonicotinaldehyde intermediate, offers a flexible and practical approach to creating a diverse range of analogs for biological screening. mdpi.comresearchgate.net

The table below summarizes the reported effects of different structural modifications on the biological potency of this compound and related compounds.

Compound/Modification Key Structural Feature Observed Impact on Biological Potency
9,10-Dehydrofusaric acid methyl ester Esterification of the carboxylic acidIncreased phytotoxicity compared to fusaric acid. researchgate.net
Fusaricates A-G Ester linkage to a polyalcohol moietyRepresents a new class of fusaric acid derivatives with potentially altered biological activities. acs.org
General Analogs Modifications to the alkyl side chain and pyridine ringVariations in antimicrobial and antifungal activities. oup.comresearchgate.net

Correlations between Structural Features and Specific Biological Activities

The specific structural features of this compound and its analogs are directly correlated with their distinct biological activities. The core structure, comprising a pyridine carboxylic acid, is essential for its function, but the nature of the side chain at the 5-position of the pyridine ring plays a critical role in defining its specific interactions with biological targets. researchgate.netresearchgate.net

This compound, along with fusaric acid, has demonstrated significant antioomycete and antifungal activities. oup.comresearchgate.net These compounds have been shown to inhibit the radial growth of various plant pathogens, including Phytophthora capsici, Pythium aphanidermatum, Alternaria alternata, and Fusarium oxysporum. oup.comresearchgate.net The mode of action for this antifungal activity is believed to involve the disruption of cell wall and membrane integrity, leading to increased permeability and ultimately cell death. oup.com Specifically, these alkylpicolinic acid derivatives have been found to alter the permeability of the plasma membrane and affect microbial respiratory metabolism. oup.com

The presence of the unsaturated butenyl side chain in this compound, as opposed to the saturated butyl chain in fusaric acid, can influence the lipophilicity and conformational flexibility of the molecule, potentially altering its interaction with membrane components and cellular enzymes. The carboxylic acid group is also a key feature, likely involved in metal chelation or hydrogen bonding interactions with target proteins. researchgate.net

The table below outlines the correlation between specific structural features and the observed biological activities of this compound and related compounds.

Structural Feature Correlated Biological Activity Mechanism of Action (where known)
Alkylpicolinic acid core Antioomycete and antifungal activity oup.comresearchgate.netDisruption of cell wall and membrane integrity, alteration of plasma membrane permeability, and inhibition of microbial respiratory metabolism. oup.com
Unsaturated butenyl side chain Potentially modulates lipophilicity and target interactionMay influence the degree of membrane disruption and enzyme inhibition.
Carboxylic acid group Essential for activityLikely involved in metal chelation and hydrogen bonding with biological targets. researchgate.net

Computational Modeling and Docking Studies for Target Interactions

Computational modeling and molecular docking have become invaluable tools for elucidating the potential interactions between small molecules like this compound and their biological targets. ajchem-a.comresearchgate.netnih.gov These in silico methods allow researchers to predict binding affinities and modes of interaction, providing insights that can guide the design of more potent and selective analogs. nih.gov

The process typically involves creating a three-dimensional model of the ligand (e.g., this compound) and the target macromolecule, which is often a protein or enzyme. ajchem-a.com The ligand's structure can be optimized using computational chemistry methods like Density Functional Theory (DFT). ajchem-a.com Molecular docking simulations are then performed to predict the most favorable binding orientation of the ligand within the active site of the target. fums.ac.ir

For fusaric acid and its analogs, docking studies have been employed to understand their antimicrobial activities. researchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues of the target protein. fums.ac.ir For instance, the carboxylic acid group of this compound could be predicted to form hydrogen bonds with polar residues in an enzyme's active site, while the butenyl side chain might fit into a hydrophobic pocket.

While specific docking studies for this compound are not extensively detailed in the provided search results, the principles are well-established for its analogs. researchgate.net The insights gained from such computational approaches are instrumental in rational drug design, helping to prioritize which novel derivatives to synthesize and test experimentally. This synergy between computational prediction and experimental validation accelerates the discovery of new bioactive compounds. nih.gov

Advanced Research Perspectives and Methodological Advancements

Genomic and Proteomic Approaches to Elucidate Dehydrofusaric Acid Biology

The integration of genomics and proteomics, known as proteogenomics, is revolutionizing the study of fungal secondary metabolites like this compound. frontiersin.orgnih.gov These approaches provide a comprehensive view of the genetic blueprint and the functional protein landscape, offering insights into the biosynthesis and regulatory networks governing this compound production.

Genomic studies have been instrumental in identifying the fusaric acid (FUB) gene cluster in fungi such as Fusarium fujikuroi. researchgate.net This cluster contains the core polyketide synthase (PKS) gene responsible for the initial steps of fusaric acid biosynthesis, from which this compound is derived. By analyzing the genome, researchers can pinpoint not only the biosynthetic genes but also the regulatory elements that control their expression. For instance, studies have revealed that nitrogen availability and pH levels, mediated by transcription factors like AreB and PacC, influence the expression of FUB genes. researchgate.net

Proteomics complements these genomic insights by directly analyzing the proteins produced by the fungus under different conditions. nih.gov Techniques like mass spectrometry can identify and quantify the enzymes involved in the this compound pathway, confirming the functional roles of the genes identified in the genome. frontiersin.org This integrated approach is particularly powerful for non-model organisms where genomic information may be limited. frontiersin.org By creating species-specific transcriptome databases, the accuracy of protein identification can be significantly enhanced. frontiersin.org

Approach Application in this compound Research Key Findings
Genomics Identification of the FUB gene cluster in Fusarium species.Revealed the core PKS gene and other biosynthetic genes. researchgate.net
Proteomics Identification and quantification of biosynthetic enzymes.Confirmed the function of genes within the FUB cluster. frontiersin.org
Proteogenomics Integration of genomic and proteomic data.Provides a holistic view of the biosynthesis and regulation of this compound. nih.gov

CRISPR/Cas9 and Gene Editing for Biosynthetic Pathway Manipulation

The advent of CRISPR/Cas9 gene editing technology has provided an unprecedented tool for the precise manipulation of fungal genomes. crisprtx.com This technology allows for targeted gene knockouts, insertions, and modifications, enabling researchers to dissect the this compound biosynthetic pathway with remarkable specificity. frontiersin.orgfrontiersin.org

The CRISPR/Cas9 system, composed of a Cas9 nuclease and a guide RNA, can be programmed to target specific genes within the FUB cluster. crisprtx.com By systematically knocking out each gene, scientists can determine its precise role in the production of this compound and its derivatives. researchgate.net This approach has been successfully used to demonstrate that not all genes within the FUB cluster are essential for fusaric acid biosynthesis, with some potentially having roles in the formation of other related compounds. researchgate.net

Furthermore, CRISPR/Cas9 facilitates the engineering of fungal strains for enhanced or modified production of this compound. By editing regulatory elements or overexpressing key biosynthetic genes, it is possible to create strains with tailored metabolic profiles. nih.gov This has significant implications for the potential biotechnological applications of this compound, as it allows for the optimization of production yields and the generation of novel derivatives with potentially enhanced biological activities.

CRISPR/Cas9 Application Description Impact on this compound Research
Gene Disruption Inactivation of specific genes by introducing insertions or deletions. crisprtx.comElucidation of the function of individual genes in the biosynthetic pathway. researchgate.net
Gene Deletion Removal of a segment of DNA using two guide RNAs. crisprtx.comConfirms the necessity of specific genes for this compound production.
Gene Correction or Insertion Introduction of a new gene or correction of a mutated gene. crisprtx.comEnables the engineering of strains for enhanced production or the creation of novel derivatives.

Systems Biology Integration for Holistic Understanding of this compound Roles

Systems biology offers a holistic framework for understanding the complex roles of this compound within the broader biological system of the producing organism and its interactions with the environment. nih.gov This approach integrates multiple layers of biological information, including genomics, proteomics, transcriptomics, and metabolomics, to construct comprehensive models of cellular processes. frontiersin.org

By applying a systems biology approach, researchers can move beyond the study of individual components and begin to understand how the this compound biosynthetic pathway is embedded within the larger metabolic and regulatory networks of the fungus. nih.gov This can reveal previously unknown connections to other cellular processes, such as primary metabolism, stress response, and virulence. For example, understanding the interplay between different biomolecules can elucidate the role of this compound in the fungus's interaction with host plants. frontiersin.org

Novel Bioassays for Mechanistic Elucidation

The development of novel and sensitive bioassays is crucial for elucidating the precise mechanisms of action of this compound. While traditional bioassays have established its phytotoxic and antimicrobial properties, advanced assays are needed to probe its molecular targets and cellular effects in greater detail.

High-throughput screening (HTS) platforms, coupled with automated microscopy and image analysis, can be used to rapidly screen large libraries of compounds and identify those that modulate the effects of this compound. These platforms can also be used to study its impact on various cellular processes, such as cell cycle progression, apoptosis, and signal transduction pathways.

Furthermore, the development of target-based assays is essential for identifying the specific proteins or enzymes that interact with this compound. This can involve techniques such as affinity chromatography, where this compound is immobilized on a solid support to capture its binding partners from a cell lysate. The identification of these targets is a critical step in understanding its mode of action and can open up new avenues for its application. Bioassays have been used to track the isolation of this compound from fungal fermentation extracts. researchgate.net

Environmental Monitoring and Detection in Complex Ecosystems

Effective environmental monitoring is essential for understanding the distribution and ecological impact of this compound in various ecosystems. taylorfrancis.comibm.com As a mycotoxin produced by common soil and plant-pathogenic fungi, its presence in agricultural soils and on crops is of significant interest.

Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS), are the primary tools for the sensitive and specific detection of this compound in complex environmental matrices. researchgate.net These methods allow for the quantification of the toxin at very low concentrations, providing valuable data on its environmental fate and transport. A simple and rapid HPLC method has been developed for the quantitative analysis of fusaric and dehydrofusaric acids. researchgate.net

In addition to chemical detection methods, there is a growing interest in the development of biosensors for the rapid, on-site monitoring of this compound. mdpi.com These devices utilize biological recognition elements, such as antibodies or enzymes, coupled with a transducer to generate a measurable signal in the presence of the toxin. Such biosensors could provide a cost-effective and user-friendly tool for farmers and environmental agencies to monitor this compound levels in real-time.

Monitoring Technique Description Application for this compound
HPLC-MS A powerful analytical technique that separates compounds based on their physicochemical properties and identifies them by their mass-to-charge ratio. researchgate.netAccurate and sensitive quantification of this compound in soil, water, and plant tissues. researchgate.net
Biosensors Devices that combine a biological component with a physicochemical detector. mdpi.comPotential for rapid, on-site detection of this compound in agricultural settings. mdpi.com

Sustainable Production and Bioengineering Strategies

The development of sustainable and economically viable methods for the production of this compound is a key area of research. While it can be isolated from its natural fungal producers, yields are often low and variable. Bioengineering offers a promising approach to overcome these limitations. nih.gov

Metabolic engineering of the producing fungal strains, as discussed in the context of CRISPR/Cas9, is a primary strategy for enhancing this compound production. nih.gov By optimizing the expression of biosynthetic genes and redirecting metabolic flux towards the this compound pathway, it is possible to significantly increase yields. mdpi.com

Another approach is the heterologous expression of the this compound biosynthetic pathway in a more tractable microbial host, such as Escherichia coli or Saccharomyces cerevisiae. nih.gov This involves transferring the entire gene cluster from the native producer into a host that is easier to cultivate and genetically manipulate, potentially leading to a more efficient and scalable production process. frontiersin.org The adoption of a biorefinery concept, where waste streams are valorized, could further enhance the sustainability and cost-effectiveness of this compound production. nih.gov

Q & A

Q. How is dehydrofusaric acid identified and quantified in fungal extracts?

this compound is commonly identified using high-performance liquid chromatography (HPLC) coupled with spectral techniques such as UV-Vis spectroscopy, IR, and NMR. For instance, HPLC analysis with methanol-based mobile phases can separate this compound from fusaric acid in fungal extracts . Quantification is achieved via mass spectrometry (e.g., ESIMS or APCIMS) to confirm molecular ions (e.g., m/z 176 [M-H]⁻ for this compound) . These methods ensure specificity, particularly when distinguishing structural analogs like fusaric acid .

Q. What are the primary biological activities reported for this compound?

this compound exhibits enzyme inhibitory properties, notably against α-amylase (IC₅₀ = 22.23 ± 4.63 mg/L), making it a candidate for studying carbohydrate metabolism regulation . It also demonstrates herbicidal activity by inhibiting root growth in plants like Amaranthus retroflexus when isolated from Fusarium oxysporum strains . These activities highlight its dual role in microbial ecology and agrochemical research.

Q. What are the common sources of this compound in laboratory settings?

The compound is primarily isolated from Fusarium oxysporum strains, such as those infecting pea plants (Pisum sativum) or residing in insect gut microbiomes (e.g., wasp gut-derived F. oxysporum MF06) . Fungal cultures are grown in Czapek Dox medium, followed by ethyl acetate extraction and chromatographic purification .

Advanced Research Questions

Q. How does this compound’s α-amylase inhibitory activity compare to other fungal metabolites?

this compound’s α-amylase inhibition (IC₅₀ ~22 mg/L) is stronger than fusaric acid (IC₅₀ >100 mg/L) but less potent than synthetic inhibitors like acarbose (IC₅₀ ~0.5 mg/L). This suggests its potential as a natural, moderate-strength inhibitor for further structure-activity optimization . Comparative studies require standardized bioassays, such as starch hydrolysis assays with purified enzymes and kinetic analysis (e.g., Lineweaver-Burk plots) to determine inhibition mechanisms .

Q. What experimental approaches are used to study the herbicidal potential of this compound?

Researchers employ in planta bioassays using susceptible plant models (e.g., Amaranthus retroflexus or pea cultivars). For example, leaf symptom progression and root growth inhibition are quantified using parameters like AUDPC (Area Under the Disease Progress Curve) and dose-response curves . Synergistic effects with fusaric acid (1:1 mixtures) are tested to evaluate combinatorial herbicidal efficacy .

Q. How can structural elucidation resolve discrepancies in reported bioactivities of this compound?

Contradictions in bioactivity data may arise from impurities (e.g., fusaric acid co-elution) or stereochemical variations. Nuclear Overhauser Effect (NOE) NMR experiments and X-ray crystallography can confirm the compound’s planar structure (9,10-dehydro bond) and tautomeric forms, ensuring purity before bioassays .

Q. What methodologies address challenges in isolating this compound from complex fungal matrices?

Advanced separation techniques include preparative HPLC with C18 columns and gradient elution (MeOH/H₂O) . Metabolomic profiling using LC-HRMS can identify co-occurring metabolites that interfere with purification. Additionally, genetic knockout studies of Fusarium biosynthetic pathways help confirm this compound production .

Q. How do researchers evaluate the ecological role of this compound in plant-pathogen interactions?

Pathogenicity assays on host plants (e.g., pea cultivars) measure disease progression via lesion area quantification and phytohormone profiling (e.g., jasmonic acid levels). Comparative genomics of Fusarium strains (e.g., Fop race 2) links toxin production to virulence genes .

Methodological Best Practices

  • Experimental Design : Use positive controls (e.g., acarbose for α-amylase assays) and validate results across multiple fungal strains .
  • Data Interpretation : Apply statistical tools like Duncan’s multiple range test (α = 0.05) to assess significance in bioactivity studies .
  • Reporting Standards : Follow analytical chemistry guidelines (e.g., Analytical and Bioanalytical Chemistry) for spectral data transparency and reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.